

A Comparative Analysis of 1-Methoxy-4-propylbenzene and Anethole for Researchers

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Compound of Interest

Compound Name: 1-Methoxy-4-propylbenzene

Cat. No.: B087226

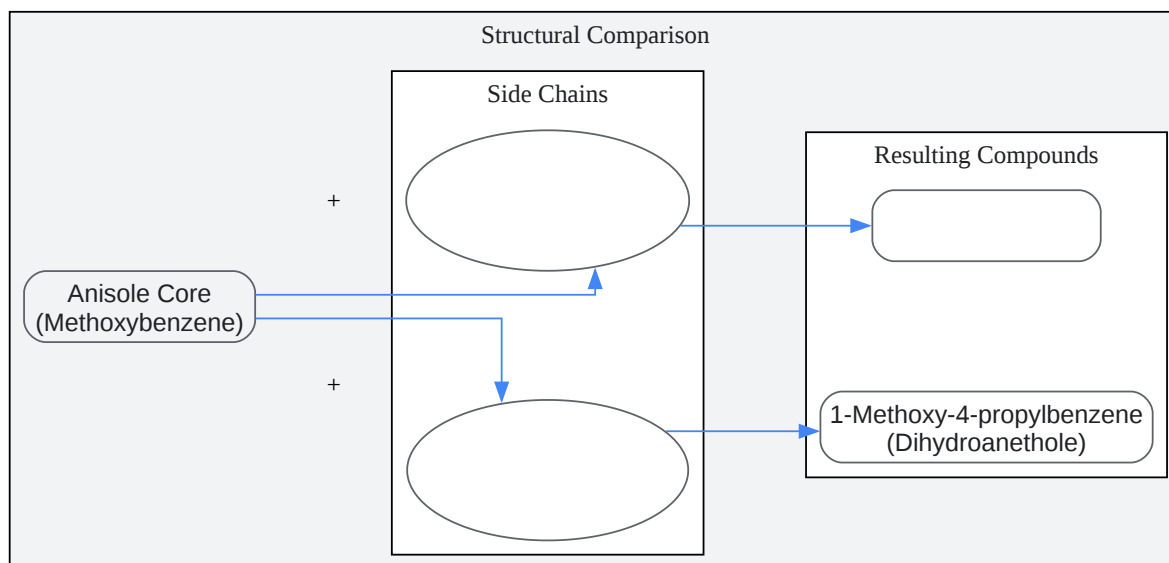
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This guide provides a detailed comparison of **1-methoxy-4-propylbenzene** and anethole, two closely related aromatic compounds. The primary distinction lies in the saturation of the C3 side chain, which significantly influences their physicochemical properties and potential applications in drug development and chemical synthesis. This document outlines their structural differences, presents key experimental data for their characterization, and details relevant analytical protocols.

Core Structural Differences

The fundamental difference between **1-methoxy-4-propylbenzene** and anethole is the nature of the three-carbon chain attached to the anisole (methoxybenzene) core. **1-Methoxy-4-propylbenzene**, also known as dihydroanethole, possesses a saturated n-propyl group.^{[1][2]} In contrast, anethole features an unsaturated propenyl group, which introduces a carbon-carbon double bond.^{[3][4][5]}

This single structural variance has significant chemical implications. The double bond in anethole allows for the existence of cis (Z) and trans (E) stereoisomers, with the trans isomer being the more stable and common form.^{[3][4][6]} **1-Methoxy-4-propylbenzene**, lacking this double bond, does not exhibit such isomerism. The presence of the π -system in anethole's side chain also influences its electronic properties and reactivity compared to the saturated alkyl side chain of **1-methoxy-4-propylbenzene**.



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Caption: Structural relationship between **1-methoxy-4-propylbenzene** and anethole.

Physicochemical Data Comparison

The structural variance between these two molecules leads to distinct physical and chemical properties, which are critical for experimental design and application. The following table summarizes their key quantitative data.

Property	1-Methoxy-4-propylbenzene (Dihydroanethole)	Anethole (trans-isomer)
Molecular Formula	C ₁₀ H ₁₄ O[1][2]	C ₁₀ H ₁₂ O[5][7][8]
Molecular Weight	150.22 g/mol [1][2]	148.20 g/mol [5][8][9]
CAS Number	104-45-0[1][2]	4180-23-8 (trans-isomer)[8][9]
Appearance	Colorless to pale yellow liquid[10]	Colorless liquid or white crystals (below 21°C)[6][8]
Boiling Point	212-215°C[2][10]	231-237°C[6][7][8]
Melting/Congeealing Point	Not specified	20-23°C[6][7][8]
Flash Point	90°C (194°F)[2]	91°C (195°F)[7][8]
Density	~0.941 g/mL at 25°C[2]	~0.983 g/mL at 25°C[7]
Refractive Index	1.503-1.506 at 20°C[10]	1.557-1.561 at 20°C[6][7]
Solubility	Very slightly soluble in water; soluble in alcohol and oils[2]	Slightly soluble in water; high solubility in ethanol[2][4]
Synonyms	p-Propylanisole, Dihydroanethole, Methyl p-propylphenyl ether[1][10][11]	p-Propenylanisole, Anise camphor, 1-Methoxy-4-(1-propenyl)benzene[1][5][8]

Key Experimental Protocols

Distinguishing and characterizing **1-methoxy-4-propylbenzene** and anethole relies on standard analytical techniques that exploit their structural differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to elucidate the molecular structure by probing the magnetic properties of atomic nuclei.

- Objective: To differentiate the saturated propyl chain from the unsaturated propenyl chain.

- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
 - Data Acquisition: Acquire a ^1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.
 - Analysis:
 - **1-Methoxy-4-propylbenzene**: The spectrum will show characteristic signals for a propyl group: a triplet around 0.9 ppm (CH_3), a sextet around 1.6 ppm (CH_2), and a triplet around 2.5 ppm (Ar-CH_2).
 - Anethole: The spectrum will display signals for the propenyl group, including a doublet of doublets around 1.8 ppm (CH_3), and two distinct signals in the olefinic region (6.1-6.4 ppm) for the vinyl protons, showing characteristic cis or trans coupling constants.^[12] The aromatic and methoxy group signals will be present in both spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile compounds and identifies them based on their mass fragmentation patterns.

- Objective: To separate the two compounds and confirm their molecular weight and identity.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like hexane or ethyl acetate.
 - GC Separation: Inject 1 μL of the solution into a GC system equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program, for instance, starting at 60°C , holding for 2 minutes, then ramping to 240°C at $10^\circ\text{C}/\text{min}$. Helium is typically used as the carrier gas.

- MS Detection: The eluting compounds are ionized (typically by electron ionization at 70 eV) and the resulting fragments are analyzed by a mass spectrometer.
- Analysis:
 - The two compounds will have different retention times due to slight differences in volatility and polarity.
 - The mass spectrum for **1-methoxy-4-propylbenzene** will show a molecular ion peak (M^+) at m/z 150.[\[1\]](#)
 - The mass spectrum for anethole will show a molecular ion peak at m/z 148.[\[5\]](#) Their fragmentation patterns, available in spectral databases like NIST, will also be distinct and can be used for definitive identification.[\[13\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, identifying functional groups.

- Objective: To detect the presence or absence of the C=C double bond.
- Methodology:
 - Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used with no sample preparation.
 - Data Acquisition: The sample is scanned with an FTIR spectrometer, typically over the range of 4000-400 cm^{-1} .
 - Analysis:
 - Anethole: The spectrum will exhibit a characteristic medium-intensity C=C stretching vibration around 1650-1600 cm^{-1} . For trans-anethole, a strong out-of-plane C-H bending vibration will be visible around 965 cm^{-1} .

- **1-Methoxy-4-propylbenzene:** The spectrum will lack the C=C stretching peak in the 1650-1600 cm^{-1} region. Both compounds will show C-O stretching for the ether group ($\sim 1250 \text{ cm}^{-1}$) and aromatic C-H and C=C bands.[13]

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